REACTION_CXSMILES
|
[C:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1)(=O)[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].O.NN>C(O)COCCO>[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
564 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
three
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
738 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
CUSTOM
|
Details
|
to give a uniform solution at about 80° C
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISTILLATION
|
Details
|
distilling off low boiling fractions (mainly water) until the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
reached 185° C
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux at 185°-190° C for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooling to room temperature
|
Type
|
ADDITION
|
Details
|
adding 1.5 l of water and 400 ml of hexane
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WASH
|
Details
|
washing hexane layer with aqueous solution of sodium chloride
|
Type
|
DISTILLATION
|
Details
|
distilling
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 659 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1)(=O)[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].O.NN>C(O)COCCO>[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
564 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
three
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
738 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
CUSTOM
|
Details
|
to give a uniform solution at about 80° C
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISTILLATION
|
Details
|
distilling off low boiling fractions (mainly water) until the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
reached 185° C
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux at 185°-190° C for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooling to room temperature
|
Type
|
ADDITION
|
Details
|
adding 1.5 l of water and 400 ml of hexane
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WASH
|
Details
|
washing hexane layer with aqueous solution of sodium chloride
|
Type
|
DISTILLATION
|
Details
|
distilling
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 659 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |